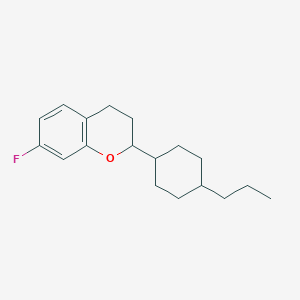
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 7th position of the benzopyran ring.
Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 2nd position of the benzopyran ring.
Reduction: Reduction of the double bond in the benzopyran ring to form the dihydro derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclohexyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
類似化合物との比較
Similar Compounds
- 7-Fluoro-2-(4-methylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 7-Fluoro-2-(4-ethylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 7-Fluoro-2-(4-butylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
Uniqueness
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is unique due to the specific combination of the fluorine atom and the 4-propylcyclohexyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
816451-28-2 |
|---|---|
分子式 |
C18H25FO |
分子量 |
276.4 g/mol |
IUPAC名 |
7-fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C18H25FO/c1-2-3-13-4-6-14(7-5-13)17-11-9-15-8-10-16(19)12-18(15)20-17/h8,10,12-14,17H,2-7,9,11H2,1H3 |
InChIキー |
VKVQVRLYHAZPBN-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2CCC3=C(O2)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


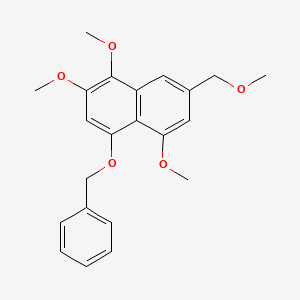
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
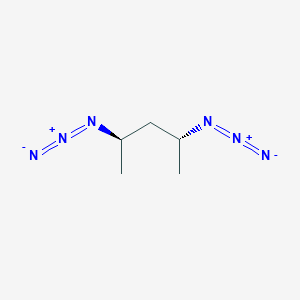
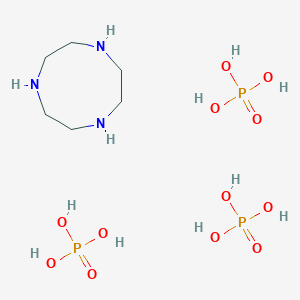
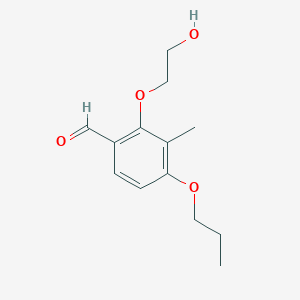
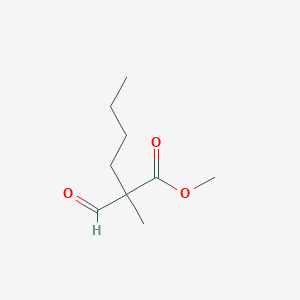
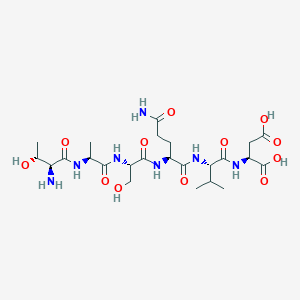
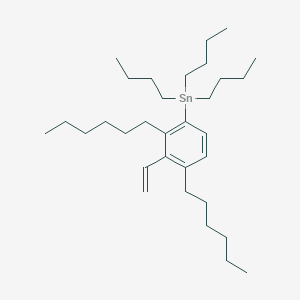
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
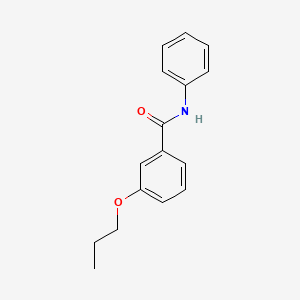
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
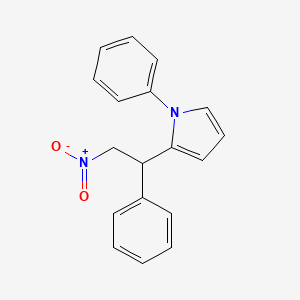

![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
